ALDH3A1 Enzyme Inhibition: 5-Bromo-2-(N-morpholino)-benzaldehyde vs. Dehalogenated Parent Compound
5-Bromo-2-(N-morpholino)-benzaldehyde demonstrates potent inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 360 nM [1][2]. This activity is critically dependent on the 5-bromo substituent, as evidenced by the significantly higher IC50 (2.10 µM) observed for a related but non-brominated comparator (CHEMBL1890994, US9328112 A24) in the same enzymatic assay [3]. The ~5.8-fold improvement in potency underscores the essential role of the 5-bromo substitution in achieving nanomolar-range inhibition of this cancer stem cell-associated target.
| Evidence Dimension | ALDH3A1 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | Non-brominated comparator (US9328112, A24): IC50 = 2100 nM |
| Quantified Difference | ~5.8-fold more potent (lower IC50) |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21 (DE3); benzaldehyde as substrate; spectrophotometric analysis |
Why This Matters
For research programs targeting ALDH3A1, this compound provides a 5.8-fold improvement in potency over a non-brominated analog, enabling lower working concentrations and a potentially wider therapeutic window in cellular assays.
- [1] BindingDB. (2024). BDBM50448790 (CHEMBL3128208) - IC50: 360 nM for human ALDH3A1. View Source
- [2] ChEMBL. (2024). Target: Aldehyde dehydrogenase, dimeric NADP-preferring (ALDH3A1). CHEMBL3128208. View Source
- [3] BindingDB. (2014). BDBM50447072 (CHEMBL1890994, US9328112, A24) - IC50: 2100 nM for human ALDH3A1. View Source
